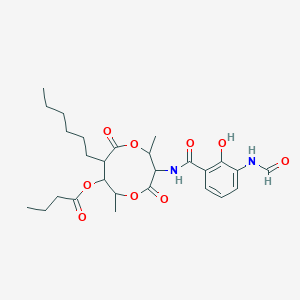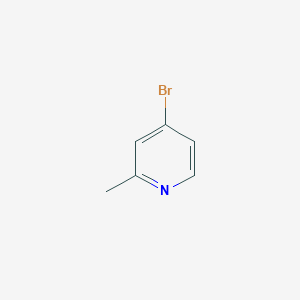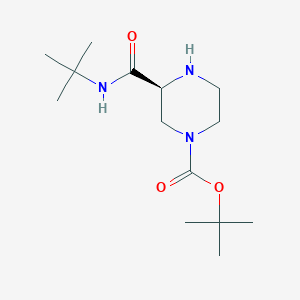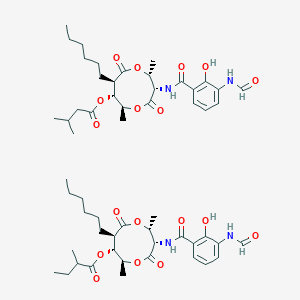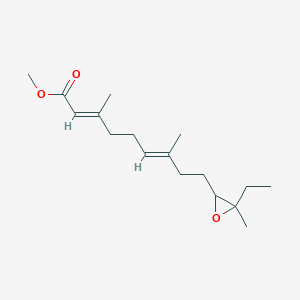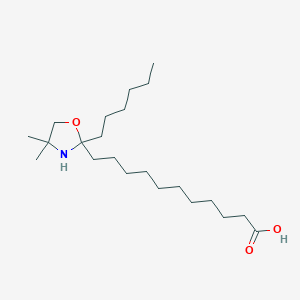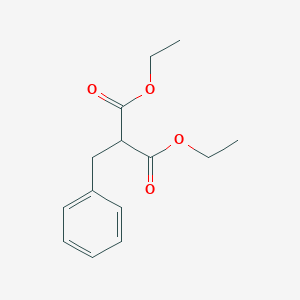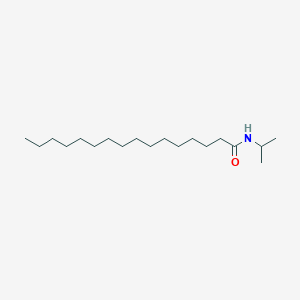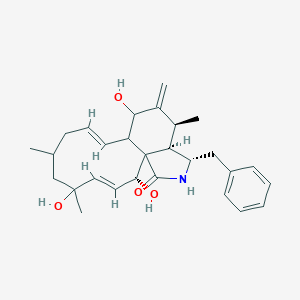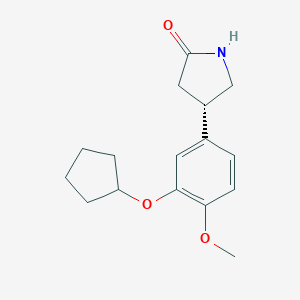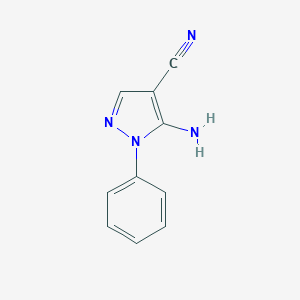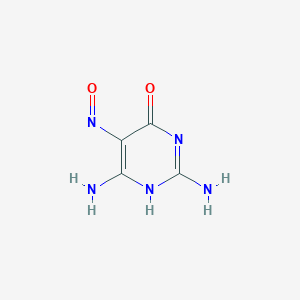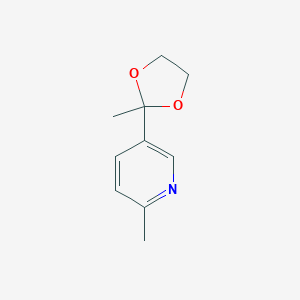
3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine often involves complex reactions to generate bifunctional chelates. A notable example includes the synthesis of terpyridyl derivatives modified at the 4' position to produce bifunctional chelates, utilizing nucleophilic substitution of 4'-chloroterpyridine (Sampath et al., 1999). Additionally, the reaction of carbanions of 2,6-lutidine with 2-bromopyridine affords derivatives which can be further reacted to produce dinucleating ligands and their metal complexes (Kodera et al., 1996).
Molecular Structure Analysis
The molecular structure of related compounds, such as the solid adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol, has been determined by X-ray diffraction. These studies reveal intricate details about hydrogen bridges and proton transfer mechanisms (Majerz et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine derivatives are varied. For example, the synthesis of heavily substituted 2-aminopyridines by displacement of a methylsulfinyl group from the pyridine ring highlights the reactivity of these compounds (Teague, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure, have been extensively studied. For instance, the structure and spectroscopic behavior of 3-methylpyridine complexes provide insights into their physical characteristics and potential applications (Nishi et al., 2010).
Chemical Properties Analysis
The chemical properties of 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine derivatives are influenced by their molecular structure and synthesis methods. Studies on the vibrational spectroscopic behavior and molecular electrostatic potential surface of related compounds provide detailed insights into their chemical properties (Karnan et al., 2012).
Scientific Research Applications
Inhibitory and Antineoplastic Activity : Liu et al. (1996) synthesized 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine and evaluated its inhibitory effect on CDP reductase activity and cytotoxicity in vitro. It also showed antineoplastic activity in vivo against L1210 leukemia, indicating its potential use in cancer research and treatment (Liu, Lin, Cory, Cory, & Sartorelli, 1996).
Antimicrobial Properties : Yunnikova, Ésenbaeva, and Akentieva (2019) demonstrated that the reaction of 1,3-dioxolane with sulfanilamide produces compounds with antimicrobial properties. These compounds, including N,Nα-di-(4-pyridyl)methylenediamine, inhibit the growth of Staphylococcus aureus (Yunnikova, Ésenbaeva, & Akentieva, 2019).
Synthesis of Various Compounds : Imafuku, Kikuchi, and Yin (1987) reported that 3-(2-Methyl-1,3-dioxolan-2-yl)tropolone is used in scientific research for the synthesis of various compounds (Imafuku, Kikuchi, & Yin, 1987).
Protecting Group for Sugar Derivatives : Özgener and Yüceer (2002) identified 2-Dichloromethyl-1,3-dioxolan-2-yl orthoesters as a potential protecting group for sugar derivatives, which can be readily hydrolyzed under mild acidic conditions (Özgener & Yüceer, 2002).
Synthesis of Pyridine Derivatives : Davies and Shipton (1991) utilized tricarbonyl(6-pyridine)chromium(0) complexes in the synthesis of various pyridine derivatives (Davies & Shipton, 1991).
Metabolism Studies : Altuntas et al. (1997) conducted in vitro studies on the metabolism of 2-amino-3-methylpyridine, forming various derivatives, indicating its use in pharmacological research (Altuntas, Manson, Zhao, & Gorrod, 1997).
Synthesis of Biologically Active Compounds : Hoseinpour et al. (2020) described a one-pot route for synthesizing biologically active 3-[1-aryl(alkyl)-2-pyridin-2-yl-ethyl]-4-hydroxy-6-methyl-2H-pyran-2-ones, which may have applications in drug development (Hoseinpour, Mohebat, Nateghi, & Kalantari Fotooh, 2020).
Anti-Fibrotic Drug Research : Kim et al. (2008) explored the use of IN-1130, a novel ALK5 inhibitor, in suppressing renal and hepatic fibrosis. This compound, derived from 3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine, shows promise as an effective oral anti-fibrotic drug (Kim, Kim, Lee, Chang, Lee, Kim, & Sheen, 2008).
properties
IUPAC Name |
2-methyl-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-3-4-9(7-11-8)10(2)12-5-6-13-10/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYJYEOMKPXGLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2(OCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400694 | |
| Record name | 3-(2-METHYL-1,3-DIOXOLAN-2-YL)-6-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1,3-dioxolan-2-YL)-6-methylpyridine | |
CAS RN |
184766-45-8 | |
| Record name | 3-(2-METHYL-1,3-DIOXOLAN-2-YL)-6-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



